

[4-(Aminomethyl)cyclohexyl]methanol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	[4-(Aminomethyl)cyclohexyl]methanol
	/
Cat. No.:	B177226

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **[4-(Aminomethyl)cyclohexyl]methanol**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a cyclohexane scaffold. This unique structure, combining two highly reactive functional groups, establishes it as a versatile building block in synthetic chemistry. Its utility is particularly pronounced in medicinal chemistry and polymer science, where the distinct properties of the amine and alcohol can be leveraged to construct complex molecular architectures. A critical aspect of its chemistry is the stereoisomerism of the 1,4-disubstituted cyclohexane ring, which gives rise to cis and trans isomers with distinct physical properties and reactivity profiles. This guide provides a comprehensive exploration of the chemical properties, reactivity, analytical characterization, and safe handling of **[4-(aminomethyl)cyclohexyl]methanol**, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

The core of the molecule is a cyclohexane ring, which imparts conformational considerations to its structure. The key to its utility lies in the two functional groups: an aminomethyl (-CH₂NH₂) group and a hydroxymethyl (-CH₂OH) group, positioned at the 1 and 4 carbons.

Core Structure and Stereoisomerism

The 1,4-disubstitution on the cyclohexane ring results in cis-trans isomerism, a form of stereoisomerism.^[1]

- **cis-isomer:** The aminomethyl and hydroxymethyl groups are on the same side of the cyclohexane ring's plane.^[2] In the most stable chair conformation, this forces one bulky substituent into an axial position, leading to higher steric strain.
- **trans-isomer:** The two functional groups are on opposite sides of the ring's plane.^[2] This arrangement allows both substituents to occupy equatorial positions in the chair conformation, resulting in a more thermodynamically stable molecule.

The distinction between these isomers is crucial, as their different three-dimensional shapes can lead to significant variations in physical properties like melting point and boiling point, as well as influencing their interaction with biological targets in drug development.^[1]

Physicochemical Data

The fundamental properties of **[4-(aminomethyl)cyclohexyl]methanol** are summarized below. It is important to note that some properties, like melting and boiling points, can differ between the cis and trans isomers and the racemic mixture.

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	[3]
Molecular Weight	143.23 g/mol	[3][4]
CAS Number	1074-62-0 (unspecified isomer)	[3]
17879-23-1 (trans-isomer)	[3]	
30134-98-6 (cis-isomer)	[5][6]	
Estimated Boiling Point	~252 °C	[3]
Estimated Melting Point	~44 °C	[3]
Estimated Density	~1 g/cm ³	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	2	[3]

The Dual Reactivity of a Bifunctional Scaffold

The chemical behavior of **[4-(aminomethyl)cyclohexyl]methanol** is dictated by the interplay of its primary amine and primary alcohol functional groups.[7] This bifunctionality is both an opportunity for diverse synthetic transformations and a challenge requiring careful reaction design, often involving the use of protecting groups.[8][9]

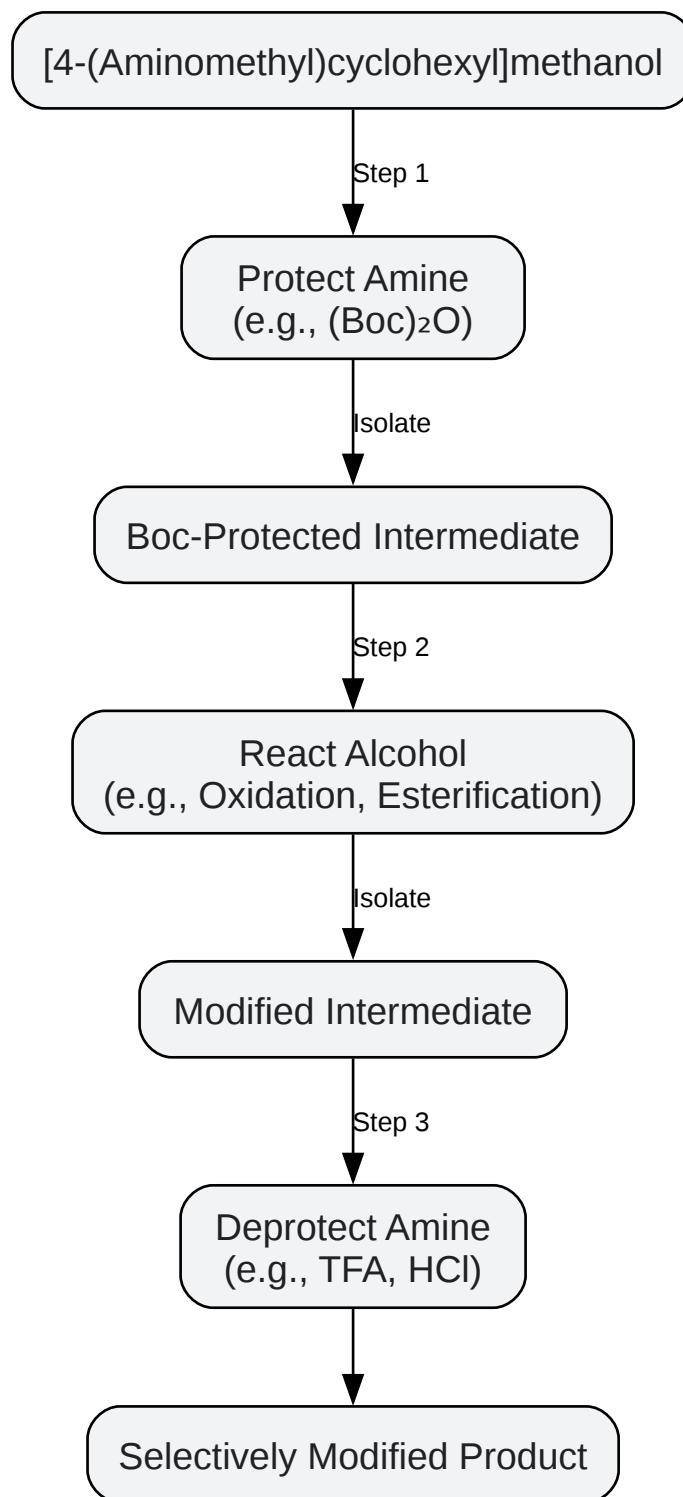
Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom makes the primary amine group both basic and nucleophilic.[10]

- Basicity: As a base, the amine readily reacts with acids to form ammonium salts. This property is often exploited for purification, as the water-soluble salt can be separated from non-basic impurities. The parent amine can be regenerated by treatment with a strong base like NaOH.

- Nucleophilicity: The amine is an excellent nucleophile, significantly more so than the alcohol. [11][12] It readily participates in:
 - Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds. This reaction is rapid and typically carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[13]
 - Alkylation: Reaction with alkyl halides via an S_N2 mechanism to form secondary and tertiary amines. A significant drawback is the potential for over-alkylation, as the product amine is also nucleophilic, leading to a mixture of products.[12][13]
 - Carbylamine Reaction: When heated with chloroform and alcoholic potassium hydroxide, it forms a foul-smelling isocyanide, a classic test for primary amines.

Reactivity of the Primary Alcohol


The primary alcohol group exhibits its own characteristic reactivity, primarily centered on the oxygen atom and the adjacent carbon.

- Oxidation: Primary alcohols can be oxidized to form aldehydes using mild oxidizing agents (e.g., PCC) or further oxidized to carboxylic acids with strong oxidizing agents (e.g., $KMnO_4$, CrO_3).
- Esterification: In the presence of an acid catalyst, it reacts with carboxylic acids to form esters (Fischer esterification). Alternatively, it can react with more reactive acylating agents like acid chlorides.
- Conversion to a Leaving Group: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the adjacent carbon, it must first be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like $SOCl_2$ or PBr_3).

Synergistic and Competitive Reactions: The Role of Protection

When performing a reaction intended for one functional group, the other can interfere. For instance, attempting to tosylate the alcohol group could lead to the amine acting as a

nucleophile. To achieve selective transformations, a protection-deprotection strategy is essential.^[8] For example, the amine can be selectively protected as a tert-butoxycarbonyl (Boc) carbamate. This protected intermediate allows for reactions to be performed exclusively on the alcohol group. The Boc group can then be cleanly removed under acidic conditions to restore the primary amine.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for selective modification using a protecting group strategy.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and isomeric composition of **[4-(aminomethyl)cyclohexyl]methanol** requires a combination of analytical techniques.[\[14\]](#)[\[15\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry.[\[15\]](#)[\[16\]](#) The chemical shifts and coupling constants are sensitive to the cis/trans orientation of the substituents.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) (Note: These are predicted values based on analogous structures. Actual shifts may vary.)[\[17\]](#)[\[18\]](#)

Group	Expected ¹ H Shift (ppm)	Expected ¹³ C Shift (ppm)	Key Correlations & Notes
-CH ₂ OH	~3.4-3.6 (d)	~68	Protons are diastereotopic. Signal shifts depending on H-bonding.
-CH ₂ NH ₂	~2.6-2.8 (d)	~48	Signal shifts depending on solvent and concentration.
-OH, -NH ₂	1.0-5.0 (broad s)	-	Highly variable, exchangeable with D ₂ O.
Cyclohexane CH	~1.0-2.0 (m)	~30-40	Complex multiplet region. Trans isomer generally shows broader, more complex signals than the more conformationally mobile cis isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the key functional groups.[\[15\]](#)

Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H Stretch (Alcohol)	3200-3600	Broad, strong
N-H Stretch (Primary Amine)	3300-3500	Medium, two bands
C-H Stretch (sp ³)	2850-3000	Strong
N-H Bend (Primary Amine)	1590-1650	Medium
C-O Stretch (Primary Alcohol)	1000-1080	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the structure.[\[14\]](#)

- Molecular Ion (M⁺): A peak at m/z = 143 is expected.
- Key Fragments: Common fragmentation pathways include the loss of water (m/z = 125), loss of the hydroxymethyl radical (•CH₂OH, m/z = 112), and cleavage alpha to the nitrogen atom.

Protocol: Comprehensive Analytical Workflow

A self-validating protocol for the characterization of a newly synthesized batch ensures its identity and purity.

- Initial Purity Assessment (GC-MS):
 - Inject a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer.
 - The resulting chromatogram will indicate the number of components and their relative abundance, providing a purity assessment.
 - The mass spectrum of the main peak should correspond to the expected molecular weight (143 g/mol) and fragmentation pattern.[\[19\]](#)

- Structural Elucidation (NMR):
 - Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).[\[17\]](#)
 - Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).
 - Confirm all expected proton and carbon signals are present and that their integrations and multiplicities match the proposed structure. Use 2D NMR to confirm connectivity.
- Functional Group Confirmation (IR):
 - Acquire an IR spectrum of the neat sample (if liquid) or as a KBr pellet/nujol mull (if solid).
 - Confirm the presence of the characteristic broad O-H and the two N-H stretching bands.
[\[15\]](#)

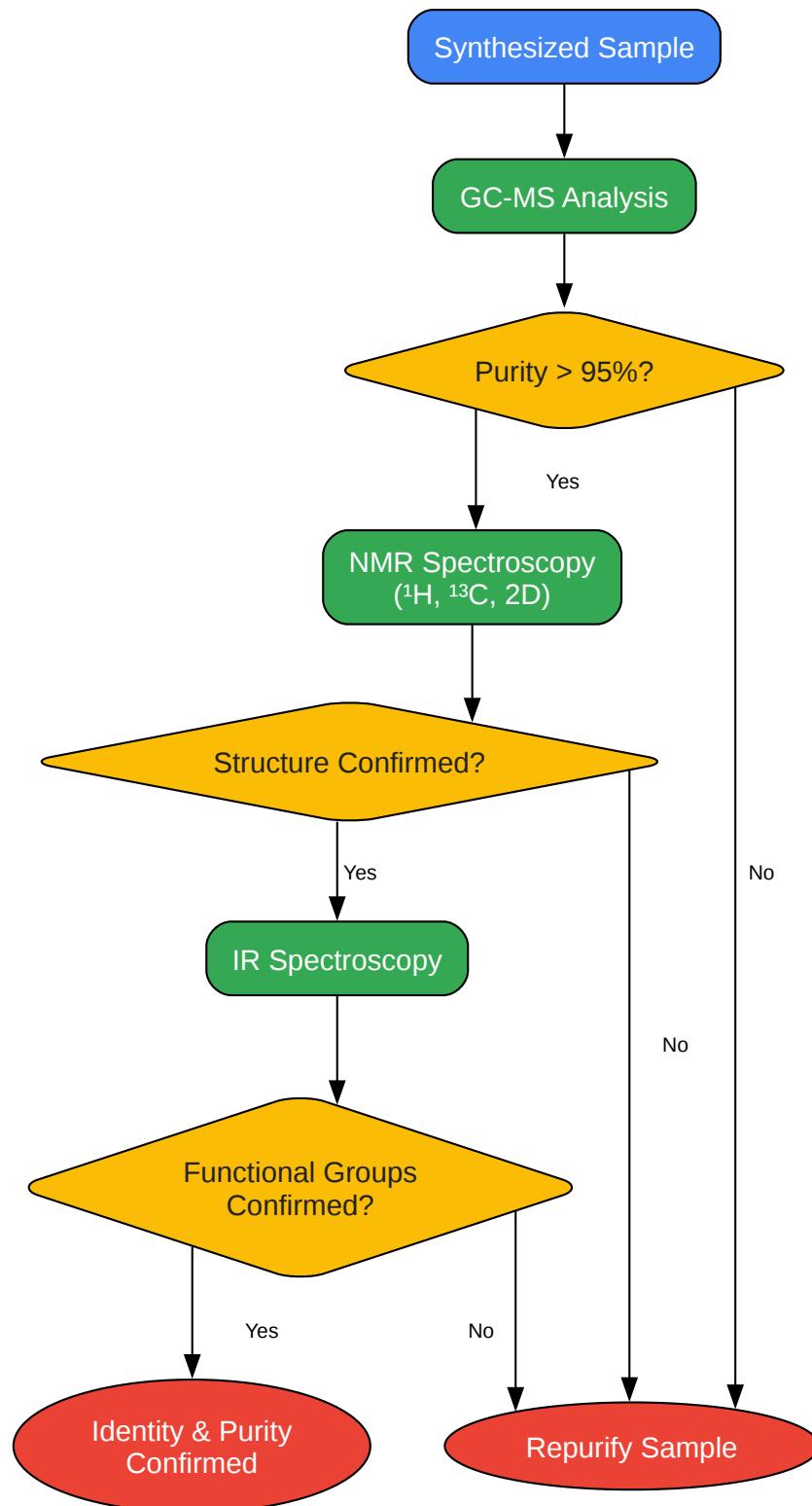

[Click to download full resolution via product page](#)

Diagram 2: A comprehensive workflow for analytical characterization.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. Information is derived from safety data sheets of structurally similar compounds.[\[20\]](#)[\[21\]](#)

GHS Hazard Profile

While a specific GHS classification for **[4-(aminomethyl)cyclohexyl]methanol** may vary by supplier, related amino-alcohols carry the following warnings.

Hazard Class	Statement
Skin Corrosion/Irritation	H315: Causes skin irritation.
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.
Specific Target Organ Toxicity	H335: May cause respiratory irritation.

Source: GHS classifications for similar compounds like **[1-(Aminomethyl)cyclohexyl]methanol hydrochloride**.[\[21\]](#)

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[22\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[\[20\]](#)
 - Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat, and ensure skin contact is avoided.[\[21\]](#)
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[23\]](#)

Storage and Material Compatibility

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] Keep away from incompatible materials such as strong oxidizing agents.[20]
- Material Compatibility:
 - Recommended: Glass, Polytetrafluoroethylene (PTFE), Stainless Steel.
 - Limited/Not Recommended: Avoid strong acids and oxidizing agents. Compatibility with certain plastics and elastomers should be verified, as amines and alcohols can cause swelling or degradation in some materials.[24][25]

Applications in Research and Development

The bifunctional nature of **[4-(aminomethyl)cyclohexyl]methanol** makes it a valuable intermediate in several fields.

Role as a Synthetic Intermediate

The primary application is as a scaffold in the synthesis of more complex molecules.[26] The cyclohexyl core provides a rigid, non-aromatic spacer, while the two functional groups offer orthogonal handles for further elaboration. This is particularly valuable in drug discovery, where the compound can be used to synthesize libraries of novel compounds for biological screening. [27] The amine can be used to introduce amide or sulfonamide functionalities, while the alcohol can be converted into ethers or esters, allowing for systematic exploration of a chemical space. [26]

Potential in Polymer Science

The presence of both an amine and an alcohol group allows this molecule to act as a monomer in step-growth polymerization. It can be used to synthesize:

- Polyamides: By reacting with dicarboxylic acids.
- Polyesters: By reacting with dicarboxylic acids (in which case the amine would likely need to be protected).
- Poly(ester amides): Creating copolymers with unique properties.

A structurally similar compound is noted for its use in synthesizing polyesters and copolymers, suggesting similar potential for **[4-(aminomethyl)cyclohexyl]methanol**.[\[16\]](#)

Conclusion

[4-(Aminomethyl)cyclohexyl]methanol is a compound of significant synthetic utility, defined by its bifunctional nature and the stereochemical possibilities of its cyclohexane core. A thorough understanding of the distinct reactivity of its amine and alcohol groups, coupled with strategic use of protecting groups, unlocks its full potential as a building block for novel pharmaceuticals and advanced materials. Adherence to rigorous analytical characterization and strict safety protocols is essential for its successful and safe application in the laboratory.

References

- Chemistry LibreTexts. (2021). 23.1: Amines Compared with Alcohols. [\[Link\]](#)
- MSU Chemistry. Amine Reactivity. [\[Link\]](#)
- PubChem. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612. [\[Link\]](#)
- Chemchart. **[4-(aminomethyl)cyclohexyl]methanol** (1074-62-0). [\[Link\]](#)
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [\[Link\]](#)
- The Royal Society of Chemistry.
- NCERT. Amines. [\[Link\]](#)
- Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [\[Link\]](#)
- Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry. [\[Link\]](#)
- PubChem. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486. [\[Link\]](#)
- Pharma Innovation. cis-(4-Amino-cyclohexyl)-methanol. [\[Link\]](#)
- PittCat Library C
- Course Hero. Bifunctional compounds. [\[Link\]](#)
- Wikipedia. Cis–trans isomerism. [\[Link\]](#)
- University at Albany Libraries. Bifunctional compounds. [\[Link\]](#)
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [\[Link\]](#)
- Brenntag.
- Cole-Parmer.
- LookChem. Cas 30134-98-6,(cis-4-Aminocyclohexyl)methanol. [\[Link\]](#)
- Methanol Institute. (2025). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [\[Link\]](#)
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. [\[Link\]](#)

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [\[Link\]](#)
- YouTube. (2018). Cis and Trans Isomers. [\[Link\]](#)
- Sterlitech Corporation.
- PubChem. 4-Methylcyclohexanemethanol | C8H16O | CID 118193. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. (1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanemethanol, 4-amino-, cis- | 30134-98-6 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 8. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 9. search.library.albany.edu [search.library.albany.edu]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. rroij.com [rroij.com]
- 16. benchchem.com [benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. rsc.org [rsc.org]
- 20. fishersci.com [fishersci.com]
- 21. aksci.com [aksci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. methanex.com [methanex.com]
- 24. coleparmer.com [coleparmer.com]
- 25. sterlitech.com [sterlitech.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [[4-(Aminomethyl)cyclohexyl]methanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177226#4-aminomethyl-cyclohexyl-methanol-chemical-properties\]](https://www.benchchem.com/product/b177226#4-aminomethyl-cyclohexyl-methanol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com